molecular formula C6H10O3 B1221864 4-Methyl-3-oxopentanoic acid CAS No. 5650-76-0

4-Methyl-3-oxopentanoic acid

Cat. No. B1221864
Key on ui cas rn: 5650-76-0
M. Wt: 130.14 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-N
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Patent
US09328254B2

Procedure details

Sodium hydroxide (0.4 g) was dissolved in water (10 ml) and methyl isobutyrylacetate (manufactured by Fluka Corp., 1.44 g) was added thereto and stirred for 6 hours at room temperature. The reaction product was washed with ether and ether extraction was performed by adding a 10%-dilute sulfuric acid (4.9 g). An excess of anhydrous sodium sulfate was added to the ether extract, drying was performed thereon, and the anhydrous sodium sulfate was removed by filtering. In addition, the ether was removed using a rotary evaporator and an isobutyrylacetic acid was obtained (yield: 1 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:8][C:9]([O:11]C)=[O:10])(=[O:7])[CH:4]([CH3:6])[CH3:5]>O>[C:3]([CH2:8][C:9]([OH:11])=[O:10])(=[O:7])[CH:4]([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C(C)C)(=O)CC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction product was washed with ether and ether extraction
ADDITION
Type
ADDITION
Details
by adding a 10%-dilute sulfuric acid (4.9 g)
ADDITION
Type
ADDITION
Details
An excess of anhydrous sodium sulfate was added to the ether
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the anhydrous sodium sulfate was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
In addition, the ether was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(C)C)(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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